molecular formula C19H16N4O4S B4361353 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE

Cat. No.: B4361353
M. Wt: 396.4 g/mol
InChI Key: HQGSDWHPMSXSRC-UHFFFAOYSA-N
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Description

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core, a cyclopropyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazolinone core, followed by the introduction of the cyclopropyl group and the nitrophenyl group. Reaction conditions may vary, but common reagents include cyclopropylamine, 3-nitrobenzoyl chloride, and thiourea. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biological probe or in the development of new drugs.

    Medicine: Research may explore its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, while the nitrophenyl group can participate in various binding interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-[(3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
  • 2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the cyclopropyl group and the nitrophenyl group in 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE distinguishes it from other quinazolinone derivatives.

Properties

IUPAC Name

2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-17(20-12-4-3-5-14(10-12)23(26)27)11-28-19-21-16-7-2-1-6-15(16)18(25)22(19)13-8-9-13/h1-7,10,13H,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGSDWHPMSXSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE

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